(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chromatographic techniques are employed to separate and purify the enantiomers.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine
- 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine (racemic mixture)
- 1-(2,5-Dimethylphenyl)-2-methylpropan-2-amine
Uniqueness
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and selectivity compared to its ®-enantiomer or racemic mixture, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m0/s1 |
InChI Key |
DLXAMPFNLVUCGO-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(C)C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.